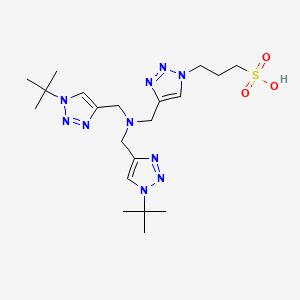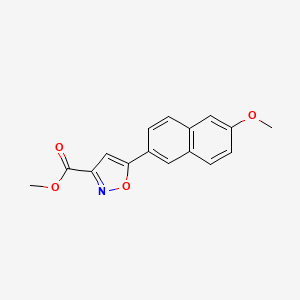
Tobramycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tobramycin A is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, especially those caused by Gram-negative bacteria such as Pseudomonas aeruginosa. This compound is known for its effectiveness in treating severe infections, including respiratory tract infections, urinary tract infections, and infections of the skin, bones, and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tobramycin A is synthesized through a series of chemical reactions starting from the natural product nebramycin. The synthesis involves multiple steps, including glycosylation and deprotection reactions. One common method involves the derivatization of tobramycin using 2-naphthalenesulfonyl chloride at 80°C for 40 minutes .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces tenebrarius. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Tobramycin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
Tobramycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: this compound is used in studies related to bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively used in clinical research for treating infections caused by multidrug-resistant bacteria.
Industry: this compound is used in the formulation of various pharmaceutical products, including eye drops and inhalation solutions for cystic fibrosis patients
Mechanism of Action
Tobramycin A exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with the accurate reading of messenger RNA (mRNA), leading to the production of defective proteins and ultimately causing bacterial cell death. The primary molecular targets are the ribosomal RNA and proteins involved in protein synthesis .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Kanamycin: An older aminoglycoside with a broader spectrum but higher toxicity.
Uniqueness: Tobramycin A is unique due to its high efficacy against Pseudomonas aeruginosa and its relatively lower toxicity compared to other aminoglycosides. Its ability to be administered via inhalation makes it particularly valuable for treating respiratory infections in cystic fibrosis patients .
Properties
Molecular Formula |
C12H25N3O7 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
(2S,4S,6R)-4-amino-2-[(1S,3R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3?,4?,5-,6+,7-,8?,9?,10?,11+,12-/m1/s1 |
InChI Key |
WPYNTQYMFOTKRF-MJIQAQKDSA-N |
Isomeric SMILES |
C1C([C@H](C([C@H](C1N)O[C@@H]2C([C@H](C([C@H](O2)CO)O)N)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)


![N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B15337680.png)



![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate](/img/structure/B15337704.png)
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)
